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molecular formula C16H17NO3 B8553861 1-[(2-Methyl-1-phenylpropan-2-yl)oxy]-4-nitrobenzene CAS No. 62517-31-1

1-[(2-Methyl-1-phenylpropan-2-yl)oxy]-4-nitrobenzene

Cat. No. B8553861
M. Wt: 271.31 g/mol
InChI Key: XGEKQUOJBKTJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04080505

Procedure details

By a similar manner to reference example 1, 1,1 -dimethyl-2-phenylethylalcohol and 4-nitrofluorobenzene are used in place of 2,2-dimethyl-2-phenylethylalcohol and 4-nitrochlorobenzene respectively to give 4-(1,1-dimethyl-2-phenylethyloxy)-nitrobenzene. Melting point: 78°-79° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:11])([CH3:10])[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[N+:12]([C:15]1[CH:20]=[CH:19][C:18](F)=[CH:17][CH:16]=1)([O-:14])=[O:13].CC(C)(C1C=CC=CC=1)CO.[N+](C1C=CC(Cl)=CC=1)([O-])=O>>[CH3:10][C:2]([CH3:1])([O:11][C:18]1[CH:19]=[CH:20][C:15]([N+:12]([O-:14])=[O:13])=[CH:16][CH:17]=1)[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC1=CC=CC=C1)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CO)(C1=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CC1=CC=CC=C1)(OC1=CC=C(C=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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